4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 2175978-96-6
VCID: VC6438185
InChI: InChI=1S/C10H11N3OS/c1-3-12-13-5-4-11-10(9(1)13)14-8-2-6-15-7-8/h1,3-5,8H,2,6-7H2
SMILES: C1CSCC1OC2=NC=CN3C2=CC=N3
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28

4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine

CAS No.: 2175978-96-6

Cat. No.: VC6438185

Molecular Formula: C10H11N3OS

Molecular Weight: 221.28

* For research use only. Not for human or veterinary use.

4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine - 2175978-96-6

Specification

CAS No. 2175978-96-6
Molecular Formula C10H11N3OS
Molecular Weight 221.28
IUPAC Name 4-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C10H11N3OS/c1-3-12-13-5-4-11-10(9(1)13)14-8-2-6-15-7-8/h1,3-5,8H,2,6-7H2
Standard InChI Key AXAATCGEMRVOMB-UHFFFAOYSA-N
SMILES C1CSCC1OC2=NC=CN3C2=CC=N3

Introduction

Chemical Overview and Structural Characteristics

The molecular formula of 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine is C₁₀H₁₁N₃OS, with a molecular weight of 221.28 g/mol . The core pyrazolo[1,5-a]pyrazine structure consists of a fused bicyclic system containing two nitrogen atoms, while the thiolan-3-yloxy substituent introduces a tetrahydrothiophene ring connected via an ether linkage. This combination enhances the compound’s polarity and potential for hydrogen bonding, influencing its solubility and reactivity.

Key Structural Features:

  • Pyrazolo[1,5-a]pyrazine Core: A planar, aromatic system with electron-deficient characteristics due to nitrogen atoms at positions 1 and 5 .

  • Thiolan-3-yloxy Group: A five-membered sulfur-containing ring (tetrahydrothiophene) that introduces stereochemical complexity and redox-active properties.

Synthesis and Production Methods

Laboratory-Scale Synthesis

While no direct synthetic routes for 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine are documented in peer-reviewed literature, analogous methods for pyrazolo[1,5-a]pyrazine derivatives suggest a multi-step approach:

  • Core Formation: Annulation of pyrazole and pyrazine rings via cyclocondensation reactions, often using α,β-unsaturated ketones or aldehydes .

  • Functionalization: Nucleophilic substitution at the 4-position of the pyrazolo[1,5-a]pyrazine core with thiolan-3-ol under basic conditions (e.g., NaH in DMF) .

Example Reaction Pathway:

4-Chloropyrazolo[1,5-a]pyrazine+Thiolan-3-olNaH, DMF4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine+HCl\text{4-Chloropyrazolo[1,5-a]pyrazine} + \text{Thiolan-3-ol} \xrightarrow{\text{NaH, DMF}} \text{4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine} + \text{HCl}

Industrial Considerations

Large-scale production remains unexplored, but continuous flow reactors and heterogeneous catalysis could optimize yield and cost-efficiency .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by both its electron-deficient core and the thiolan substituent:

Reaction TypeReagents/ConditionsProducts
Oxidationm-CPBA, H₂O₂Sulfoxides or sulfones
ReductionH₂, Pd/CPartially saturated pyrazoline analogs
Electrophilic SubstitutionHNO₃, H₂SO₄Nitro derivatives at electron-rich sites

Notable Reactivity:

  • The thiolan group undergoes oxidation to sulfoxides (RSORR-SO-R') or sulfones (RSO2RR-SO₂-R') under mild conditions .

  • The pyrazolo core participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Compound ClassTarget EnzymeIC₅₀ (µM)Cell Line Tested
5-Chlorouracil-linked triazinesThymidine phosphorylase0.36MCF-7, A549

Applications in Scientific Research

Medicinal Chemistry

  • Kinase Inhibition: Pyrazolo[1,5-a]pyrazines are explored as ATP-competitive kinase inhibitors due to their planar structure .

  • Drug Delivery: The thiolan group’s lipophilicity may improve blood-brain barrier penetration.

Materials Science

  • Optoelectronic Materials: Conjugated pyrazolo cores exhibit tunable fluorescence, applicable in OLEDs .

Comparative Analysis with Related Compounds

CompoundCore StructureKey SubstituentBioactivity
Pyrazolo[1,5-a]pyrimidinesPyrimidine fused to pyrazoleHalogens, alkyl groupsAntibacterial
5-Chlorouracil-linked triazinesTriazine fused to pyrazoleMethylthio spacersEnzyme inhibition
This CompoundPyrazolo[1,5-a]pyrazineThiolan-3-yloxyPotential kinase inhibition

Future Perspectives

  • Synthetic Optimization: Develop enantioselective routes to access stereoisomers of the thiolan group.

  • Biological Screening: Evaluate kinase inhibition and cytotoxic activity against NCI-60 cell lines.

  • Computational Studies: Molecular docking to predict binding affinities for ATP-binding pockets.

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